![molecular formula C14H18O2 B2796477 [3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287321-08-6](/img/structure/B2796477.png)
[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core . BCP derivatives have been demonstrated to be bioisosteres of the phenyl ring . This means they can mimic the properties of a phenyl ring in bioactive compounds, which has made them valuable in drug discovery .
Synthesis Analysis
The synthesis of BCP derivatives, including “this compound”, has been a topic of research for many years . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . This strategy has been used to prepare more than 300 functionalized BCPs on a (multi)gram scale .Molecular Structure Analysis
The molecular structure of “this compound” includes a BCP core, an ethoxyphenyl group, and a methanol group. The BCP core is a small, three-dimensional structure that can add three-dimensional character and saturation to compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of BCP derivatives like “this compound” often involve the use of light . The reactions can produce BCPs in quantities ranging from milligrams to kilograms .Orientations Futures
The use of BCP derivatives in drug discovery is a promising area of research . The development of practical methods for their synthesis could facilitate the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs . Future research may focus on further exploring the properties of BCP derivatives and developing more efficient methods for their synthesis.
Propriétés
IUPAC Name |
[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-16-12-6-4-3-5-11(12)14-7-13(8-14,9-14)10-15/h3-6,15H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSICHPSAZJWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
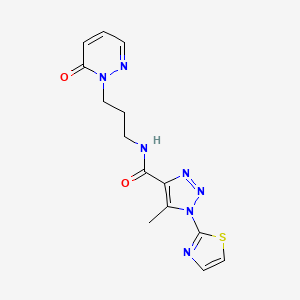

![5-Benzoyl-2-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2796401.png)
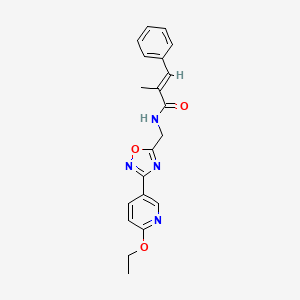

![2-[(2,4-dimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2796404.png)
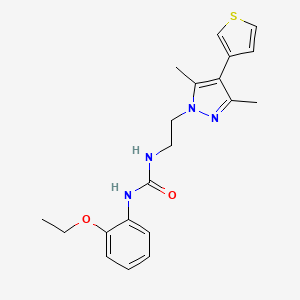

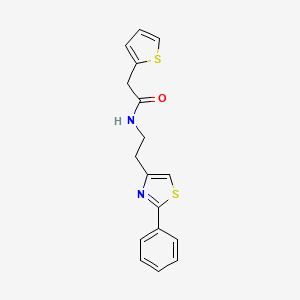
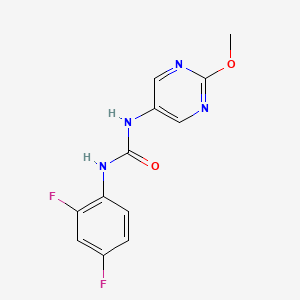

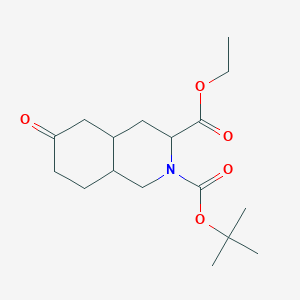
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylthio)benzamide](/img/structure/B2796414.png)

